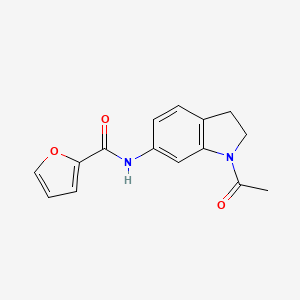

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)17-7-6-11-4-5-12(9-13(11)17)16-15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOSHMPJOOIPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 2,3-Dihydro-1H-indol-6-amine

The synthesis begins with the acetylation of 2,3-dihydro-1H-indol-6-amine to form 1-acetyl-2,3-dihydro-1H-indol-6-amine, a critical intermediate.

Procedure :

-

Reagents : 2,3-Dihydro-1H-indol-6-amine, acetic anhydride, triethylamine (TEA).

-

Conditions : Stirring in dichloromethane (DCM) at 0°C to room temperature for 4–6 hours.

-

Workup : The mixture is quenched with ice water, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate).

Mechanistic Insight :

Acetic anhydride reacts with the primary amine of the indoline, forming a stable acetamide group. TEA neutralizes the generated acetic acid, driving the reaction to completion.

Method A: Acid Chloride-Mediated Coupling

Procedure :

-

Step 1 : Activation of furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in refluxing DCM for 2 hours.

-

Step 2 : Reaction of 1-acetyl-2,3-dihydro-1H-indol-6-amine with furan-2-carbonyl chloride in the presence of TEA (2 equiv) in DCM at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.

-

Workup : Extraction with DCM, washing with NaHCO₃, and purification via silica gel chromatography.

Advantages :

-

High functional group tolerance.

-

Scalable for bulk synthesis.

Limitations :

-

Requires handling corrosive SOCl₂.

-

Potential over-acylation side reactions.

Method B: Coupling Agent-Assisted Amidation

Procedure :

-

Reagents : Furan-2-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).

-

Conditions : EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF, stirred at 0°C for 30 minutes. 1-Acetyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours.

-

Workup : Dilution with ethyl acetate, washing with HCl (1M) and brine, followed by column chromatography.

Mechanistic Insight :

EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and enhances coupling efficiency.

Method C: Catalytic Direct Amidation Using Triarylsilanols

Procedure :

-

Conditions : Furan-2-carboxylic acid (1.2 equiv) and 1-acetyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv) in toluene at 110°C for 12 hours under nitrogen.

-

Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol.

Advantages :

-

Avoids stoichiometric coupling agents.

-

Environmentally benign with minimal byproducts.

Limitations :

-

Moderate yields compared to traditional methods.

-

Requires high temperatures.

Solvent Screening

Temperature Effects

-

0°C to RT : Minimizes side reactions in EDCl/HOBt-mediated couplings.

-

Reflux (110°C) : Necessary for silanol-catalyzed reactions to overcome activation energy.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (d, J = 3.6 Hz, 1H, furan-H), 6.92–6.84 (m, 2H, Ar-H), 6.52 (d, J = 3.6 Hz, 1H, furan-H), 4.02 (t, J = 8.0 Hz, 2H, CH₂), 3.12 (t, J = 8.0 Hz, 2H, CH₂), 2.34 (s, 3H, COCH₃).

-

HRMS : m/z calculated for C₁₆H₁₅N₂O₃ [M+H]⁺: 299.1131, found: 299.1134.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole nucleus or the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted indole or furan derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

JNJ-5207787: A Neuropeptide Y Y2 Receptor Antagonist

Structure: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide .

Key Differences :

- Substituents: JNJ-5207787 incorporates an acrylamide linker, a 3-cyano-phenyl group, and a piperidin-4-yl moiety substituted with a cyclopentylethyl chain. These additions confer enhanced selectivity for the Y2 receptor compared to the simpler furan-2-carboxamide derivative.

- Pharmacology: JNJ-5207787 exhibits potent Y2 receptor antagonism (IC₅₀ ~10 nM) and has been used to study appetite regulation and anxiety-related behaviors .

N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide (Compound 1)

Structure: Pyridine-based scaffold with 3-bromophenyl, phenyl, and cyano substituents linked to furan-2-carboxamide .

Key Differences :

- Core Scaffold: Compound 1 replaces the indole with a pyridine ring, altering electronic properties and steric bulk.

- Activity : While the target compound’s indole core may favor interactions with NPY receptors, Compound 1’s pyridine scaffold is tailored for kinase inhibition (e.g., in cancer therapeutics). Its synthesis achieved a 46% yield, suggesting feasible scalability compared to more complex analogs .

Motesanib (AMG 706)

Structure: N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide .

Key Differences :

- Substituents: Motesanib includes a dimethyl-dihydroindole core and a pyridine-3-carboxamide group with a pyridinylmethylamino side chain. These modifications target vascular endothelial growth factor receptors (VEGFRs) rather than NPY receptors.

- Therapeutic Use : As an angiogenic inhibitor, motesanib highlights how indole derivatives can be repurposed for diverse pathways despite structural similarities .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Y2 Receptor Selectivity : The acrylamide and piperidine extensions in JNJ-5207787 are critical for Y2 receptor binding, suggesting that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide may require similar modifications for enhanced activity .

- Scaffold Flexibility : Pyridine-based analogs (e.g., Compound 1) demonstrate the furan-carboxamide group’s adaptability across diverse targets, though indole derivatives remain preferential for NPY-related applications.

- Synthetic Feasibility : Simpler structures like the target compound may offer advantages in synthesis (e.g., fewer steps, higher yields) compared to JNJ-5207787 or motesanib .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an indole nucleus combined with a furan-2-carboxamide moiety. This unique combination is believed to contribute to its biological properties. The compound has the following characteristics:

| Property | Details |

|---|---|

| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)furan-2-carboxamide |

| Molecular Formula | C15H14N2O3 |

| Molecular Weight | 270.29 g/mol |

| CAS Number | 1058238-28-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole nucleus can bind to several receptors and enzymes, modulating their activity. The furan-2-carboxamide moiety may enhance the compound's binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to monoamine oxidase (MAO) and acetylcholinesterase (AChE).

- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammation.

- Apoptotic Pathways : Studies suggest that it may influence apoptotic pathways, enhancing cell death in cancer cells.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through different mechanisms, including caspase activation and cell cycle arrest .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against several strains .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Nature highlighted the anticancer effects of related indole derivatives, showing IC50 values indicating potent activity against colorectal carcinoma cells . The compound's ability to enhance apoptotic action through inhibition of anti-apoptotic proteins was emphasized.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives similar to this compound were shown to selectively inhibit MAO-B with competitive inhibition profiles . This suggests potential applications in treating neurodegenerative diseases where MAO-B plays a critical role.

Q & A

Q. What are the standard synthetic routes for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions:

- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions to generate the 2,3-dihydro-1H-indole scaffold .

- Acetylation : Introduction of the acetyl group at the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .

- Coupling with Furan-2-carboxamide : Amide bond formation via activation of the furan-2-carboxylic acid (e.g., using HATU or EDCI as coupling agents) and reaction with the acetylated indole intermediate . Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., reflux in acetonitrile) and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity?

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, particularly the acetyl group (δ ~2.1–2.3 ppm for CH) and furan ring protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm) and N-H bending (~3300 cm) .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the indole and furan rings (e.g., ~9.7° in analogs), critical for understanding intermolecular interactions .

Q. How is the compound’s preliminary bioactivity assessed in academic research?

Initial screening involves:

- In Vitro Assays : Testing against cancer cell lines (e.g., MTT assays) or microbial strains to determine IC/MIC values .

- Enzyme Inhibition Studies : Evaluating binding to kinases or proteases via fluorescence-based assays (e.g., FRET) .

- Solubility and Stability : High-performance liquid chromatography (HPLC) under physiological conditions (pH 7.4, 37°C) to assess pharmacokinetic suitability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?

- Substituent Effects : Replacing the acetyl group with bulkier acyl chains (e.g., propionyl) reduces solubility but may enhance target affinity . Methoxy or halogen substitutions on the furan ring alter electronic properties, impacting interactions with hydrophobic enzyme pockets .

- Bioisosteric Replacements : Swapping the furan with thiophene or pyrrole rings modulates activity; thiophene analogs show improved metabolic stability in hepatic microsome assays .

Q. What methodologies identify the compound’s molecular targets and interaction mechanisms?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to immobilized proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .

- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by monitoring protein thermal stabilization upon compound binding .

Q. How are computational tools applied to predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Molecular Docking (AutoDock Vina) : Predicts binding poses to targets like COX-2 or EGFR, with scoring functions (e.g., binding energy ≤-8 kcal/mol) guiding optimization .

- ADMET Prediction (SwissADME) : Estimates logP (~2.5), aqueous solubility (~50 µM), and CYP450 inhibition risks using QSAR models .

- Molecular Dynamics Simulations (GROMACS) : Analyzes ligand-receptor complex stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the amide group and Asp104) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Meta-Analysis : Pooling data from multiple assays (e.g., comparing IC values in different cell lines) to identify outliers or cell-type-specific effects .

- Dose-Response Reproducibility : Repeating experiments under standardized conditions (e.g., fixed serum concentration, passage number) to minimize variability .

- Off-Target Profiling : Using proteome-wide affinity chromatography to rule out nonspecific binding .

Methodological Notes

- Synthetic Optimization : Continuous flow reactors enhance scalability and reduce reaction times for multi-step syntheses .

- Data Validation : Cross-referencing spectroscopic data with PubChem entries (CID: 1058454-63-9) ensures accuracy .

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds during bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.